Cas no 1369236-87-2 (3-tert-butylimidazo2,1-b1,3thiazole-5-sulfonyl chloride)

3-tert-butylimidazo2,1-b1,3thiazole-5-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonylchloride
- 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
- 1369236-87-2
- EN300-1197768
- Imidazo[2,1-b]thiazole-5-sulfonyl chloride, 3-(1,1-dimethylethyl)-
- 3-tert-butylimidazo2,1-b1,3thiazole-5-sulfonyl chloride
-
- インチ: 1S/C9H11ClN2O2S2/c1-9(2,3)6-5-15-8-11-4-7(12(6)8)16(10,13)14/h4-5H,1-3H3
- InChIKey: DZMKCWMCSDKALE-UHFFFAOYSA-N
- ほほえんだ: ClS(C1=CN=C2N1C(=CS2)C(C)(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 277.9950476g/mol
- どういたいしつりょう: 277.9950476g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 88.1Ų
じっけんとくせい
- 密度みつど: 1.52±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): -1.70±0.40(Predicted)
3-tert-butylimidazo2,1-b1,3thiazole-5-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1197768-50mg |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride |
1369236-87-2 | 50mg |
$1020.0 | 2023-10-03 | ||
Enamine | EN300-1197768-5000mg |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride |
1369236-87-2 | 5000mg |
$3520.0 | 2023-10-03 | ||
Enamine | EN300-1197768-100mg |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride |
1369236-87-2 | 100mg |
$1068.0 | 2023-10-03 | ||
Enamine | EN300-1197768-1.0g |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride |
1369236-87-2 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1197768-2500mg |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride |
1369236-87-2 | 2500mg |
$2379.0 | 2023-10-03 | ||
Enamine | EN300-1197768-250mg |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride |
1369236-87-2 | 250mg |
$1117.0 | 2023-10-03 | ||
Enamine | EN300-1197768-10000mg |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride |
1369236-87-2 | 10000mg |
$5221.0 | 2023-10-03 | ||
Enamine | EN300-1197768-1000mg |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride |
1369236-87-2 | 1000mg |
$1214.0 | 2023-10-03 | ||
Enamine | EN300-1197768-500mg |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride |
1369236-87-2 | 500mg |
$1165.0 | 2023-10-03 |
3-tert-butylimidazo2,1-b1,3thiazole-5-sulfonyl chloride 関連文献
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
3-tert-butylimidazo2,1-b1,3thiazole-5-sulfonyl chlorideに関する追加情報
Introduction to 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride (CAS No. 1369236-87-2)
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1369236-87-2, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonamide derivatives, characterized by its fused ring system comprising imidazole, thiazole, and tert-butyl substituents. The presence of a sulfonyl chloride group at the 5-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride contributes to its unique chemical properties. The imidazole and thiazole rings provide a rich array of reactive sites, while the tert-butyl group offers steric hindrance that can influence both electronic and steric interactions in biological systems. This structural motif is particularly appealing for medicinal chemists due to its potential to modulate biological targets such as enzymes and receptors.
In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities. The imidazo[2,1-b][1,3]thiazole scaffold has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. Researchers have demonstrated that modifications at various positions within this scaffold can significantly alter its pharmacological profile. Specifically, the introduction of a sulfonyl chloride group at the 5-position enhances the compound's ability to participate in nucleophilic substitution reactions, facilitating further derivatization into more complex molecules.
The synthesis of 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride typically involves multi-step organic transformations starting from readily available precursors. The process often begins with the formation of the imidazo[2,1-b][1,3]thiazole core through cyclization reactions. Subsequent functionalization with a tert-butyl group followed by chlorosulfonation at the 5-position yields the desired sulfonyl chloride derivative. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve yield and purity.
One of the most compelling aspects of 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is its utility as a building block in drug discovery. The sulfonyl chloride functionality allows for easy introduction of amine or hydroxyl groups via nucleophilic aromatic substitution (SNAr), enabling the creation of novel sulfonamides with tailored biological activities. Recent studies have highlighted its role in developing inhibitors targeting protein-protein interactions and kinases involved in cancer progression.
Recent research published in leading chemical journals has explored the pharmacological potential of derivatives of 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride. For instance, a study demonstrated that certain sulfonamides derived from this compound exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The tert-butyl group not only enhances solubility but also improves metabolic stability, making these derivatives promising candidates for further preclinical development.
The versatility of 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride extends beyond kinase inhibition. Researchers have also investigated its antimicrobial properties against resistant strains of bacteria. The fused heterocyclic system disrupts bacterial cell wall synthesis and DNA replication mechanisms by interacting with essential biomolecules. This has opened new avenues for developing antibiotics with reduced side effects compared to traditional agents.
In addition to its pharmaceutical applications, 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride finds utility in materials science and agrochemical research. Its ability to form stable complexes with metals makes it a candidate for designing catalysts and sensors. Furthermore, derivatives of this compound have shown promise as herbicides and fungicides due to their ability to inhibit key enzymes involved in plant growth regulation.
The future prospects for 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride are vast and multifaceted. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery of new derivatives with enhanced biological activities. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into clinical applications.
In conclusion,3-tert-butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride (CAS No. 1369236-87-2) is a versatile and highly reactive compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound,imидазо[2;1-b][1;3]тхиазол derivatives will undoubtedly play a pivotal role in shaping the future of drug discovery and chemical innovation.
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